Indacaterol metabolite P26.9 is a significant monohydroxylated derivative of indacaterol, a long-acting beta-2 adrenergic agonist primarily used in the treatment of chronic obstructive pulmonary disease. Indacaterol itself is marketed under various brand names, including Arcapta Neohaler, and is known for its bronchodilatory effects that provide relief from airflow obstruction. P26.9 is one of the major metabolites formed during the metabolism of indacaterol and plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of the parent compound.
Indacaterol and its metabolites, including P26.9, are derived from the chemical structure of indacaterol maleate. The synthesis and metabolic pathways have been studied extensively in both in vitro and in vivo settings to elucidate their formation and biological significance. The primary metabolic pathways include hydroxylation and glucuronidation, with P26.9 being identified as a key product of hydroxylation catalyzed by cytochrome P450 enzymes .
Indacaterol metabolite P26.9 falls under the category of small molecules and is classified as a drug metabolite. It is specifically categorized as a monohydroxylated compound derived from a long-acting beta-2 adrenergic agonist, indicating its role in modulating the effects of indacaterol within the body .
The synthesis of indacaterol metabolite P26.9 occurs primarily through metabolic processes rather than traditional chemical synthesis. The main pathway involves the monohydroxylation of indacaterol at its benzylic carbons, which is catalyzed by various cytochrome P450 enzymes, notably CYP1A1, CYP2D6, and CYP3A4 .
The molecular formula for indacaterol is , while the specific structure of metabolite P26.9 involves a hydroxyl group addition at one of its benzylic positions .
The structural characteristics can be summarized as follows:
Indacaterol metabolite P26.9 participates in various chemical reactions primarily related to its metabolic pathways:
These reactions are mediated by specific enzymes:
Indacaterol acts as an agonist at beta-2 adrenergic receptors located on bronchial smooth muscle cells. The mechanism involves:
Quantitative analyses have shown that after administration, significant amounts of both indacaterol and metabolite P26.9 are recovered from feces (54% for indacaterol and 17% for P26.9), indicating their stability and persistence within the gastrointestinal tract post-excretion .
Indacaterol metabolite P26.9 is primarily studied within the context of pharmacokinetics and drug metabolism research:
Furthermore, ongoing research may explore novel therapeutic applications based on the unique properties exhibited by this metabolite, particularly in enhancing bronchodilation or modifying receptor interactions .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1